3-Bromo-4-chloropentafluorobutyric acid
Overview
Description
3-Bromo-4-chloropentafluorobutyric acid: is a halogenated carboxylic acid with the molecular formula C₄HBrClF₅O₂ and a molecular weight of 291.40 g/mol . This compound is characterized by the presence of bromine, chlorine, and multiple fluorine atoms, making it a highly fluorinated organic molecule. It is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Mechanism of Action
Target of Action
It is often used in proteomics research applications , suggesting that it may interact with proteins or other biological molecules.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Bromo-4-chloropentafluorobutyric acid is currently unavailable . These properties would significantly impact the bioavailability of the compound.
Result of Action
Given its use in proteomics research, it may induce changes in protein structure or function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, and the presence of other chemical species.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloropentafluorobutyric acid typically involves the halogenation of a suitable precursor molecule. One common method is the bromination and chlorination of pentafluorobutyric acid derivatives under controlled conditions. The reaction conditions often include the use of halogenating agents such as bromine and chlorine in the presence of a catalyst or under UV light to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-chloropentafluorobutyric acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products:
Substitution: Formation of substituted derivatives with new functional groups replacing the halogens.
Reduction: Formation of 3-Bromo-4-chloropentafluorobutanol.
Oxidation: Formation of carboxylate salts or other oxidized products.
Scientific Research Applications
3-Bromo-4-chloropentafluorobutyric acid is utilized in various scientific research applications, including:
Biology: In studies involving halogenated compounds and their biological interactions.
Medicine: As a reference compound in analytical methods for detecting halogenated carboxylic acids.
Comparison with Similar Compounds
- 3-Bromo-4-fluorobenzoic acid
- 3-Bromo-2-(4′-chlorobenzyloxy)phenylboronic acid
- 3-Bromo-4-chlorobenzaldehyde
Comparison: 3-Bromo-4-chloropentafluorobutyric acid is unique due to the presence of multiple fluorine atoms, which impart distinct chemical properties such as increased electronegativity and reactivity. Compared to other halogenated compounds, it offers a higher degree of halogenation, making it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
3-bromo-4-chloro-2,2,3,4,4-pentafluorobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrClF5O2/c5-3(9,4(6,10)11)2(7,8)1(12)13/h(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQBWLXWJWDSTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(F)(F)Cl)(F)Br)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrClF5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371222 | |
Record name | 3-Bromo-4-chloropentafluorobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216393-99-6 | |
Record name | 3-Bromo-4-chloro-2,2,3,4,4-pentafluorobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=216393-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-chloropentafluorobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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